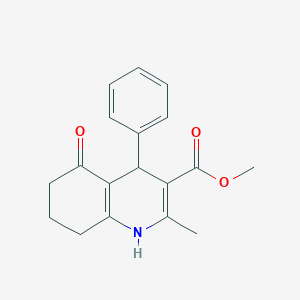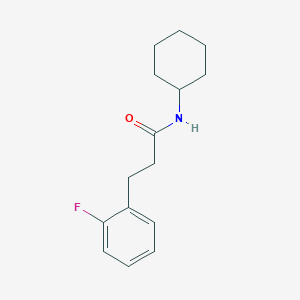![molecular formula C19H24FN3O B5368484 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine, also known as FMP, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in drug development. FMP is a small molecule that has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine involves the inhibition of PDE10A and GSK-3β. PDE10A is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. Inhibition of PDE10A leads to increased levels of cAMP and cGMP, which in turn modulate the activity of neurotransmitters in the brain. GSK-3β is a serine/threonine kinase that plays a key role in the regulation of several signaling pathways, including the Wnt/β-catenin pathway. Inhibition of GSK-3β leads to the activation of the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of PDE10A and GSK-3β in a dose-dependent manner. In vivo studies have shown that this compound crosses the blood-brain barrier and accumulates in the brain, where it exhibits potent inhibitory activity against PDE10A and GSK-3β. This compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine is its potent inhibitory activity against PDE10A and GSK-3β. This makes it a potential candidate for the treatment of various diseases, including neurological disorders and cancer. However, there are several limitations associated with the use of this compound in lab experiments. For example, this compound is a small molecule that may exhibit poor solubility and bioavailability in vivo. In addition, this compound may exhibit off-target effects, which could limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the therapeutic potential of this compound in various disease models, including neurological disorders and cancer. Additionally, the development of selective inhibitors of PDE10A and GSK-3β could provide insights into the physiological roles of these enzymes and their potential as therapeutic targets.
Méthodes De Synthèse
The synthesis of 5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine involves the reaction of 4-fluorobenzyl chloride with 1-piperidinemethanol, followed by the reaction of the resulting intermediate with 2-(methoxymethyl)pyrimidine. The reaction is carried out in the presence of a base and a solvent, such as acetonitrile or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterase 10A (PDE10A) and glycogen synthase kinase-3β (GSK-3β). These enzymes play important roles in various physiological processes and are implicated in the pathogenesis of several diseases, including neurological disorders and cancer.
Propriétés
IUPAC Name |
5-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-2-(methoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-24-14-19-21-11-17(12-22-19)13-23-8-6-16(7-9-23)10-15-2-4-18(20)5-3-15/h2-5,11-12,16H,6-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSUCDMWGBESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=N1)CN2CCC(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime](/img/structure/B5368407.png)

![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]-6-nitrophenyl acetate](/img/structure/B5368427.png)

![3-[(cyclobutylcarbonyl)amino]-N,4-dimethyl-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B5368442.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide](/img/structure/B5368447.png)
![3-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368452.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5368466.png)
![N-[5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5368470.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)